molecular formula C17H17NO3 B4595804 N-(2-hydroxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide

N-(2-hydroxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide

Cat. No.: B4595804
M. Wt: 283.32 g/mol
InChI Key: GLHTVYWXUCTBCD-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyphenyl group and a methylprop-2-en-1-yl ether group attached to the benzamide core

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Evaluated for its pharmacokinetic and pharmacodynamic profiles.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the formulation of specialty chemicals and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxyaniline and 4-hydroxybenzoyl chloride.

    Formation of Benzamide: The 2-hydroxyaniline reacts with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine to form N-(2-hydroxyphenyl)benzamide.

    Etherification: The N-(2-hydroxyphenyl)benzamide is then subjected to etherification with 2-methylprop-2-en-1-ol in the presence of a suitable catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the benzamide core can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The compound may also influence signaling pathways and gene expression, contributing to its therapeutic potential.

Comparison with Similar Compounds

    N-(2-hydroxyphenyl)benzamide: Lacks the methylprop-2-en-1-yl ether group, resulting in different chemical and biological properties.

    4-[(2-methylprop-2-en-1-yl)oxy]benzamide: Lacks the hydroxyphenyl group, leading to variations in reactivity and applications.

Uniqueness: N-(2-hydroxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide is unique due to the presence of both hydroxyphenyl and methylprop-2-en-1-yl ether groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-4-(2-methylprop-2-enoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12(2)11-21-14-9-7-13(8-10-14)17(20)18-15-5-3-4-6-16(15)19/h3-10,19H,1,11H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHTVYWXUCTBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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